N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-8-11-16(12-9-14)32(28,29)26-18-7-5-4-6-17(18)22(27)25-23-24-20-19(30-3)13-10-15(2)21(20)31-23/h4-13,26H,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDUBQLUNXFWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known by its CAS number 40884992, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 467.6 g/mol. The structural representation highlights the presence of a benzo[d]thiazole moiety and sulfonamide group, which are critical for its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological effects:
- Antimicrobial Activity :
- Anticancer Potential :
- Muscarinic Receptor Modulation :
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group plays a crucial role in inhibiting certain enzymes related to bacterial growth.
- Receptor Modulation : The compound's interaction with muscarinic receptors suggests a mechanism involving modulation of neurotransmitter signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
Comparison with Similar Compounds
ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)
- Core Structure : Shares the 4-methoxy-7-methylbenzo[d]thiazole scaffold but differs in the amide substituent (isonicotinamide vs. sulfonamido-benzamide).
- Potency and Efficacy : Exhibits an EC50 of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift in the acetylcholine (ACh) concentration-response curve, indicating significant allosteric potentiation .
- Selectivity : >30-fold selectivity over other mAChR subtypes (M1–M5) .
- Pharmacokinetics (PK) : Low IV clearance (11.6 mL/min/kg), high brain penetration (brain:plasma ratio = 0.85), and sustained plasma exposure (AUC = 1445 hr·ng/mL) in rats .
Previous M4 Probes (ML108, ML173, ML253)
Sulfonamide-Containing Analogues
- Activity Trends : Sulfonamide substitutions (e.g., reverse amides) in benzothiazole derivatives are generally poorly tolerated, leading to inactive or weakly active compounds (EC50 > 7 µM) . This suggests that the sulfonamido group in the target compound may reduce M4 receptor affinity compared to ML293’s amide linkage.
Morpholino-Substituted Analogues (TOZ Series)
- Structural Modifications: Replace the 7-methyl group with a morpholino moiety (e.g., TOZ2–TOZ7) .
- No biological activity data are reported for these compounds.
Key Data Tables
Table 1: Comparative Pharmacological Profiles of M4 PAMs
| Compound | EC50 (µM) | ACh Fold Shift | Selectivity (M4 vs. M1–M5) | Brain:Plasma Ratio | IV Clearance (mL/min/kg) |
|---|---|---|---|---|---|
| ML293 | 1.3 | 14.6 | >30-fold | 0.85 | 11.6 |
| ML108 (previous probe) | N/A | N/A | Moderate | <0.5 | >20 |
| Sulfonamide Analogues | >7.0 | <2.0 | None | N/A | N/A |
Table 2: Structural Comparison of Benzothiazole Derivatives
| Compound | 4-Substituent | 7-Substituent | Amide/Sulfonamide Group | Primary Application |
|---|---|---|---|---|
| Target Compound | Methoxy | Methyl | 2-(4-methylphenylsulfonamido) | Putative CNS modulator |
| ML293 | Methoxy | Methyl | Isonicotinamide | M4 PAM |
| TOZ2–TOZ7 | Methoxy | Morpholino | Fluorinated benzamide/picolinamide | PET imaging (synthetic) |
| N-(6-nitrobenzothiazol) | None | Nitro | Benzamide | Corrosion inhibition |
Critical Analysis of Structural-Activity Relationships (SAR)
- Benzothiazole Core : The 4-methoxy and 7-methyl groups are essential for M4 activity. Removal of these substituents (e.g., compound 56 in ML293’s SAR study) reduces potency by ~50% (EC50 = 2.8 µM) .
- Amide vs. Sulfonamide : Amide linkages (as in ML293) are optimal for M4 modulation, while sulfonamides disrupt receptor interactions, likely due to steric or electronic mismatches .
- 7-Substituent Effects: Morpholino substitutions (TOZ series) may enhance solubility but compromise blood-brain barrier penetration compared to methyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

